The compound is classified as an organic chemical with potential implications in pharmaceutical research. It can be sourced from various chemical suppliers specializing in fine chemicals or synthesized through specific chemical reactions in laboratory settings. Its classification within the broader group of benzodioxoles suggests it may share properties with other compounds in this class, often associated with biological activity.
The synthesis of 5-Amino-4,7-dimethyl-1,3-benzodioxole can be approached through several methods, typically involving multi-step reactions. A common synthetic route may include:
The molecular formula for 5-Amino-4,7-dimethyl-1,3-benzodioxole is , with a molecular weight of approximately 179.20 g/mol. The structure consists of a benzodioxole ring system with an amino group at the 5-position and methyl groups at the 4 and 7 positions.
5-Amino-4,7-dimethyl-1,3-benzodioxole can participate in various chemical reactions due to its functional groups:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts.
The mechanism of action for 5-Amino-4,7-dimethyl-1,3-benzodioxole largely depends on its interactions at the molecular level with biological targets. It may act as an enzyme inhibitor or receptor ligand due to the presence of the amino group that can participate in hydrogen bonding and other non-covalent interactions.
In biological systems, it could potentially modulate pathways related to neurotransmission or inflammation based on its structural analogs known for such activities.
Relevant data on physical properties should be gathered from experimental studies to confirm these characteristics.
5-Amino-4,7-dimethyl-1,3-benzodioxole shows promise in several scientific applications:
The 1,3-benzodioxole scaffold—characterized by a benzene ring fused to a methylenedioxy group (O-CH₂-O) at positions 1 and 3—has been a cornerstone of medicinal chemistry since the mid-20th century. Early applications exploited its metabolic stability and π-electron-rich system to enhance bioactive molecule interactions with biological targets [5]. By the 1960s, synthetic methods enabled catechol methylation using dihalomethanes, facilitating large-scale production of benzodioxole derivatives for pharmaceutical use [5]. This scaffold gained prominence in pesticides and CNS-active drugs due to its ability to resist cytochrome P450-mediated degradation, thereby improving pharmacokinetic profiles [5].
A significant advancement emerged with the development of alpha-2 adrenoceptor agonists featuring benzodioxole motifs. For example, structural analogues like clonidine were modified to incorporate methylenedioxyphenyl groups, yielding compounds with enhanced selectivity for peripheral receptors—reducing central side effects like sedation [9]. By the 1990s, over 60 FDA-approved peptide therapeutics incorporated benzodioxole-derived bioisosteres to mitigate amide bond lability, illustrating the scaffold’s versatility in drug optimization [4].
Table 1: Key Benzodioxole Derivatives in Drug Discovery
| Compound | Therapeutic Application | Structural Innovation |
|---|---|---|
| Clonidine analogues | Nasal decongestion | 1,3-Benzodioxole as aryl substituent |
| Schiff base complexes (e.g., [2]) | Antimicrobial agents | 4-Aminoantipyrine + benzodioxole aldehyde |
| Tetrazole bioisosteres | Peptide therapeutics | Amide bond replacement |
The bioactivity of benzodioxole derivatives is profoundly influenced by substituents at the C-4, C-5, and C-7 positions. Introducing an amino group at C-5 (e.g., 1,3-benzodioxol-5-amine) creates a hydrogen-bond donor/acceptor site critical for target engagement. This modification increases water solubility (Log P = 0.78) and polar surface area (44.48 Ų), enhancing bioavailability relative to unsubstituted benzodioxoles [8]. The amino group’s nucleophilicity also enables condensation reactions with aldehydes and ketones, forming Schiff bases—a key strategy in developing anticancer and antimicrobial agents [2].
Methyl groups at C-4 and C-7 impart steric and electronic effects that modulate ligand-receptor interactions. X-ray crystallography of 4,7-dimethyl-1,3-benzodioxole derivatives reveals that methyl substituents induce a shallow envelope conformation in the dioxolane ring, with puckering amplitudes of ~0.162 Å [2]. This geometry optimizes van der Waals contacts in hydrophobic protein pockets. Additionally, methyl groups increase electron density on oxygen atoms (anomeric effect), elevating the barrier to ring puckering from 164 cm⁻¹ (unsubstituted) to >260 cm⁻¹ in excited states [6]. This rigidity stabilizes binding conformations—validated in Schiff base complexes where 4,7-dimethyl analogues show 50% higher DNA-binding affinity than non-methylated counterparts [2].
Table 2: Electronic and Steric Effects of Substituents
| Substituent Pattern | log P | Polar Surface Area (Ų) | Key Bioactivity |
|---|---|---|---|
| Unsubstituted | 2.08 | 22.3 | Low antimicrobial activity |
| 5-Amino | 0.78 | 44.48 | Precursor to Schiff base anticancer agents |
| 4,7-Dimethyl | 1.92* | 22.3 | Enhanced DNA binding |
| 5-Amino-4,7-dimethyl | 1.10* | 44.48 | Not reported (inference) |
*Estimated via group contribution methods
Benzodioxoles are rare in nature, but several biosynthetic pathways yield analogues that serve as drug precursors. Myristicin—a phenylpropanoid from nutmeg (Myristica fragrans)—features a 5-methoxy-6-allyl-substituted 1,3-benzodioxole core. Oxidative metabolism of myristicin generates electrophilic intermediates that undergo glutathione conjugation, forming detoxified metabolites [2]. This pathway inspired synthetic routes to benzodioxole aldehydes, such as 7-methoxy-1,3-benzodioxole-5-carbaldehyde, used in Schiff base condensations with 4-aminoantipyrine to yield antitumor agents [2].
Biosynthetically, benzodioxoles arise from ortho-dihydroxybenzene (catechol) precursors via enzymatic O-methylenation. Plant cytochrome P450 enzymes catalyze methylene bridge formation using S-adenosyl methionine (SAM) as a methyl donor [4]. In drug design, this motif functions as an amide bioisostere, mimicking peptide bonds while resisting proteolysis. Over 13 categories of bioisosteres—including 1,2,3-triazoles, sulfonamides, and benzodioxoles—emulate amide resonance, enabling stable peptidomimetics for conditions like melanoma [4] [8]. For instance, glutamic acid γ-(3,4-dihydroxyanilide) derivatives incorporate benzodioxole to replace labile amides, enhancing metabolic stability in cytotoxic agents targeting cancer cells [8].
The convergence of natural biosynthetic principles and synthetic chemistry thus positions 5-amino-4,7-dimethyl-1,3-benzodioxole as a scaffold with untapped potential in next-generation therapeutics.
CAS No.: 38873-01-7
CAS No.: 69853-43-6
CAS No.:
CAS No.: 21368-49-0